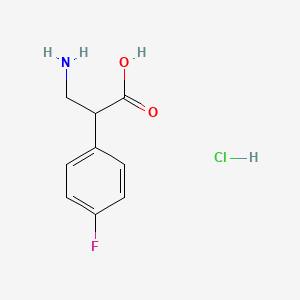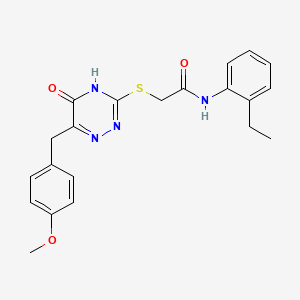![molecular formula C10H10FN3O B2418138 1-[(3-フルオロ-4-メトキシフェニル)メチル]トリアゾール CAS No. 1645553-19-0](/img/structure/B2418138.png)
1-[(3-フルオロ-4-メトキシフェニル)メチル]トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
準備方法
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole typically involves a multi-step process. One common method is the click chemistry approach, which includes the following steps:
Preparation of the azide: The starting material, 3-fluoro-4-methoxybenzyl chloride, is reacted with sodium azide to form the corresponding azide.
Cycloaddition reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the process for large-scale synthesis.
化学反応の分析
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the 3-fluoro-4-methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
類似化合物との比較
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-[(3-fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole: This compound has a similar structure but features a pyrazole ring instead of a triazole ring.
3-fluoro-4-methoxyphenylboronic acid: This compound contains the same phenyl group but is attached to a boronic acid moiety instead of a triazole ring.
The uniqueness of 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole lies in its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-3-2-8(6-9(10)11)7-14-5-4-12-13-14/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBRKCJDQVQGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)
![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)

![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)






